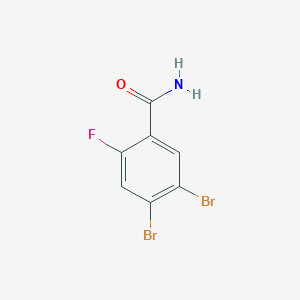

4,5-Dibromo-2-fluorobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dibromo-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2FNO/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNXEOTZGJDZLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,5 Dibromo 2 Fluorobenzamide

Precursor Identification and Sourcing Strategies

The successful synthesis of 4,5-Dibromo-2-fluorobenzamide is critically dependent on the selection and availability of suitable starting materials. Two primary precursors can be identified for the synthesis of this compound: 2-fluorobenzamide and 4,5-dibromo-2-fluorobenzoic acid.

2-Fluorobenzamide is a commercially available starting material that can serve as a direct precursor for bromination. Its availability from various chemical suppliers simplifies the initial steps of the synthesis.

4,5-Dibromo-2-fluorobenzoic acid represents a more advanced precursor, where the desired dibromo substitution pattern is already established. While not as commonly available as 2-fluorobenzamide, its synthesis can be achieved through multi-step sequences from simpler starting materials. A plausible, though not explicitly documented, synthetic approach could involve the Sandmeyer reaction on a suitably substituted aniline, such as 4,5-dibromo-2-fluoroaniline, to introduce the carboxylic acid group.

Interactive Table: Precursor Sourcing and Considerations

| Precursor | Commercial Availability | Key Synthetic Consideration | Plausible Sourcing/Synthesis Notes |

| 2-Fluorobenzamide | Readily available | Regioselective dibromination | Can be purchased from multiple chemical suppliers. |

| 4,5-Dibromo-2-fluorobenzoic acid | Limited availability | Amidation of the carboxylic acid | May require custom synthesis, potentially from a corresponding aniline or via bromination of 2-fluorobenzoic acid followed by isomer separation. |

Reaction Pathways and Synthetic Route Design

The synthesis of this compound can be envisioned through two principal reaction pathways: the direct bromination of a fluorobenzamide precursor or the amidation of a pre-brominated fluorobenzoic acid.

A direct approach to this compound involves the electrophilic aromatic substitution of 2-fluorobenzamide. The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of the incoming bromine atoms. The fluorine atom is an ortho-, para-director, while the amide group is a meta-director. This combination of directing effects suggests that the initial bromination is likely to occur at the position para to the fluorine and meta to the amide (C5). A second bromination would then likely occur at the C4 position, ortho to the amide and meta to the fluorine.

Achieving the desired 4,5-dibromo substitution pattern requires careful selection of the brominating agent and reaction conditions to control the regioselectivity and prevent the formation of other isomers.

Potential Brominating Agents and Conditions:

| Brominating Agent | Solvent | Catalyst/Conditions | Notes |

| Bromine (Br₂) | Acetic acid, Dichloromethane | Lewis acid (e.g., FeBr₃, AlCl₃) | Classic electrophilic bromination, may require careful temperature control. |

| N-Bromosuccinimide (NBS) | Acetonitrile, Dichloromethane | Acid catalyst (e.g., H₂SO₄) | Milder brominating agent, can offer better selectivity. |

| Dibromohydantoin | Sulfuric acid | - | Can be an effective brominating agent for deactivated rings. |

An alternative and potentially more controlled synthetic route involves the amidation of 4,5-dibromo-2-fluorobenzoic acid. This pathway separates the bromination and amidation steps, allowing for the purification of the intermediate benzoic acid before proceeding to the final amide.

The conversion of a carboxylic acid to a primary amide is a standard organic transformation that can be achieved through several methods. A common approach is the activation of the carboxylic acid by converting it to a more reactive intermediate, such as an acyl chloride, which is then reacted with an ammonia source.

Common Reagents for Amidation of Carboxylic Acids:

| Reagent for Acyl Chloride Formation | Amidation Reagent | Solvent | General Conditions |

| Thionyl chloride (SOCl₂) | Ammonia (NH₃), Ammonium hydroxide (NH₄OH) | Dichloromethane, Tetrahydrofuran | Reaction with SOCl₂ often performed at reflux, followed by addition of the ammonia source at lower temperatures. |

| Oxalyl chloride ((COCl)₂) | Ammonia (NH₃), Ammonium hydroxide (NH₄OH) | Dichloromethane, Tetrahydrofuran | A milder alternative to SOCl₂, often used with a catalytic amount of DMF. |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is essential to maximize the yield and purity of this compound. Key parameters to consider for optimization depend on the chosen synthetic route.

For the direct bromination of 2-fluorobenzamide , the following parameters are critical:

Stoichiometry of the brominating agent: The molar ratio of the brominating agent to the substrate will influence the degree of bromination (mono- vs. di-substitution).

Reaction temperature: Temperature can affect the rate of reaction and the selectivity. Lower temperatures may favor the formation of a specific isomer.

Catalyst loading: In Lewis acid-catalyzed reactions, the amount of catalyst can impact the reaction rate and potentially the regioselectivity.

Reaction time: Monitoring the reaction progress over time is crucial to determine the optimal duration for maximizing the yield of the desired product while minimizing side reactions.

For the amidation of 4,5-dibromo-2-fluorobenzoic acid , optimization would focus on:

Acyl chloride formation: Ensuring complete conversion of the carboxylic acid to the acyl chloride before the addition of the ammonia source is important for high yields.

Temperature control during amidation: The reaction of the acyl chloride with ammonia is typically exothermic and may require cooling to prevent side reactions.

pH adjustment during workup: Proper pH control is necessary to ensure the complete precipitation or extraction of the amide product.

Table: Parameters for Optimization in the Synthesis of this compound

| Synthetic Step | Key Parameter | Range/Variable for Optimization | Desired Outcome |

| Dibromination | Temperature | -20 °C to 80 °C | Improved regioselectivity and yield |

| Solvent | Dichloromethane, Acetic Acid, Sulfuric Acid | Enhanced solubility and reaction rate | |

| Brominating Agent | Br₂, NBS, Dibromohydantoin | Optimal reactivity and selectivity | |

| Amidation | Acylating Agent | SOCl₂, (COCl)₂ | Efficient conversion to acyl chloride |

| Reaction Time | 1 to 24 hours | Complete reaction without product degradation | |

| Ammonia Source | Gaseous NH₃, NH₄OH | High yield of the primary amide |

Isolation and Purification Techniques

The isolation and purification of this compound from the reaction mixture are crucial for obtaining a product of high purity. The specific techniques employed will depend on the physical properties of the compound and the impurities present.

Following the completion of the reaction, a typical workup procedure would involve:

Quenching the reaction: This may involve the addition of water or a reducing agent (e.g., sodium thiosulfate) to neutralize any remaining brominating agent.

Extraction: The crude product is typically extracted from the aqueous layer using an organic solvent in which the product is soluble.

Washing: The organic layer is washed with water, brine, and possibly a mild base (e.g., sodium bicarbonate solution) to remove any acidic impurities.

Drying and concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate) and the solvent is removed under reduced pressure.

The crude product obtained after these steps may require further purification. Common purification methods for solid organic compounds include:

Recrystallization: This technique involves dissolving the crude product in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals. The choice of solvent is critical for effective purification.

Column chromatography: If recrystallization is not effective, particularly for separating isomers, column chromatography on silica gel can be employed. A suitable eluent system is chosen to achieve good separation of the desired product from impurities.

Table: Common Solvents for Purification

| Purification Technique | Potential Solvents/Solvent Systems |

| Recrystallization | Ethanol, Methanol, Ethyl acetate, Hexanes, or mixtures thereof |

| Column Chromatography | Hexanes/Ethyl acetate, Dichloromethane/Methanol |

Advanced Spectroscopic and Diffraction Based Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. A comprehensive analysis using one- and two-dimensional NMR techniques is crucial for the complete structural assignment of 4,5-Dibromo-2-fluorobenzamide.

The ¹H NMR spectrum of this compound is expected to reveal the distinct electronic environments of its protons. The molecule contains two aromatic protons and two amide protons. The aromatic protons are situated on a heavily substituted benzene ring, flanked by electron-withdrawing halogen atoms (Br, F) and an amide group (-CONH₂). This substitution pattern leads to significant deshielding, causing their signals to appear in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm.

The proton at position 3 (H-3) would likely appear as a doublet due to coupling with the adjacent fluorine atom at position 2 (ortho coupling, ³JHF). The proton at position 6 (H-6) would be expected to appear as a singlet, or a very finely split doublet if long-range coupling to the fluorine atom occurs (meta coupling, ⁴JHF), though this is often not resolved. The two protons of the primary amide group (-NH₂) are diastereotopic in some environments but often appear as a single broad singlet due to quadrupole broadening from the nitrogen atom and chemical exchange. Their chemical shift is variable and can be confirmed by D₂O exchange, which causes the signal to disappear.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.8 - 8.2 | Doublet (d) | ³JHF ≈ 8-10 |

| H-6 | 7.5 - 7.9 | Singlet (s) or finely split doublet | ⁴JHF ≈ 1-3 |

| -NH₂ | 7.0 - 8.0 | Broad Singlet (br s) | N/A |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected. The carbonyl carbon (C=O) of the amide group is the most deshielded, typically appearing far downfield (160-170 ppm).

The aromatic carbons exhibit chemical shifts influenced by the attached substituents. The carbon atom directly bonded to the highly electronegative fluorine atom (C-2) will show a large chemical shift and will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically very large (240-260 Hz). The carbons bonded to the bromine atoms (C-4 and C-5) will be shifted downfield relative to unsubstituted benzene, but their signals can be broad. The remaining aromatic carbons (C-1, C-3, C-6) will also show distinct signals, with C-3 and C-1 potentially showing smaller two-bond and three-bond C-F couplings, respectively.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

| C=O | 162 - 168 | - |

| C-1 | 120 - 125 | ³JCF ≈ 3-5 |

| C-2 | 158 - 162 | ¹JCF ≈ 245-255 |

| C-3 | 115 - 120 | ²JCF ≈ 20-25 |

| C-4 | 118 - 123 | - |

| C-5 | 125 - 130 | - |

| C-6 | 135 - 140 | ⁴JCF ≈ 1-3 |

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms. Since this compound contains a single fluorine atom, its ¹⁹F NMR spectrum is expected to show one signal. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For a fluorine atom on an aromatic ring, the shift is typically in the range of -110 to -140 ppm relative to a CFCl₃ standard. This signal would be expected to be split into a doublet due to coupling with the ortho proton (H-3).

While 1D NMR spectra provide essential data, 2D NMR experiments are necessary to confirm the complete structural assignment by establishing through-bond correlations.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. In the case of this compound, a COSY spectrum would not be expected to show cross-peaks between the aromatic protons H-3 and H-6 as they are not on adjacent carbons and are unlikely to have a significant through-bond coupling.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments reveal one-bond correlations between protons and the carbons to which they are directly attached. researchgate.net An HSQC spectrum would show a cross-peak connecting the ¹H signal of H-3 to the ¹³C signal of C-3, and another connecting H-6 to C-6, thus confirming their direct bonding. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. youtube.com It allows for the mapping of the molecular framework by connecting protonated carbons to non-protonated (quaternary) carbons. For instance, the amide protons (-NH₂) would be expected to show a correlation to the carbonyl carbon (C=O) and C-1. The aromatic proton H-6 would show correlations to C-1, C-4, and C-5, while H-3 would correlate to C-1, C-2, and C-5. These correlations would be instrumental in unambiguously assigning all the quaternary carbon signals. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of functional groups.

The IR spectrum of this compound would display characteristic absorption bands. The N-H stretching vibrations of the primary amide group are expected to appear as two distinct bands (symmetric and asymmetric) in the region of 3200-3400 cm⁻¹. The C=O (amide I band) stretching vibration gives rise to a strong, sharp absorption band, typically between 1650 and 1690 cm⁻¹. The N-H bending vibration (amide II band) is expected around 1600-1640 cm⁻¹. Other significant bands would include C-N stretching, aromatic C=C stretching, and C-H bending vibrations. The vibrations for the heavy C-Br bonds would occur at lower frequencies, in the far-IR region. The C-F stretch is expected around 1200-1300 cm⁻¹.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Amide (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3200 - 3400 | Medium-Strong | Weak |

| Amide (-C=O) | C=O Stretch (Amide I) | 1650 - 1690 | Strong | Medium |

| Amide (-NH₂) | N-H Bend (Amide II) | 1600 - 1640 | Medium | Weak |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium | Strong |

| Aromatic Ring | C-H Bending (out-of-plane) | 800 - 900 | Strong | Weak |

| Aryl-Fluoride | C-F Stretch | 1200 - 1300 | Strong | Weak |

| Aryl-Bromide | C-Br Stretch | 500 - 650 | Medium | Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with very high accuracy. thermofisher.com This allows for the unambiguous determination of its elemental composition and molecular formula. pnnl.gov

For this compound (C₇H₄Br₂FNO), HRMS would provide an exact mass measurement of the molecular ion [M]⁺ or a protonated species [M+H]⁺. A key feature in the mass spectrum would be the distinct isotopic pattern caused by the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic cluster of peaks for any bromine-containing fragment. For a molecule with two bromine atoms, a triplet of peaks ([M], [M+2], [M+4]) with a relative intensity ratio of approximately 1:2:1 would be observed, providing definitive evidence for the presence of two bromine atoms in the molecule. The high resolution would allow the measured mass to be distinguished from other potential formulas with the same nominal mass.

Table 4: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) | Isotopic Peaks and Relative Abundance |

| [M]⁺ | C₇H₄⁷⁹Br₂FNO | 294.8692 | [M]⁺ (C₇H₄⁷⁹Br₂FNO): ~100% |

| [M+2]⁺ (C₇H₄⁷⁹Br⁸¹BrFNO): ~198% | |||

| [M+4]⁺ (C₇H₄⁸¹Br₂FNO): ~98% |

Lack of Publicly Available Crystallographic Data for this compound Prevents Detailed Structural Analysis

A comprehensive search of scientific databases and scholarly articles has revealed a significant gap in the publicly available research on the chemical compound this compound. Specifically, no single-crystal X-ray diffraction (SCXRD) data has been published in the accessible scientific literature. This absence of crystallographic information makes it impossible to provide a detailed analysis of its solid-state structure, absolute configuration, and molecular geometry as requested.

While research exists for structurally related compounds, such as other halogenated benzamides, this information cannot be extrapolated to accurately describe the specific crystallographic parameters of this compound. Each compound possesses a unique crystal packing and molecular conformation influenced by the specific electronic and steric effects of its constituent atoms.

The requested article outline, focusing on "," necessitates the availability of this specific crystallographic data. Without access to the primary research findings from an SCXRD study of this compound, any attempt to generate the specified content would be speculative and would not meet the required standards of scientific accuracy.

Therefore, until the synthesis and crystallographic analysis of this compound are performed and the results are published in a peer-reviewed scientific journal, a detailed and accurate article on its single-crystal X-ray diffraction characterization cannot be produced.

Computational and Theoretical Studies on 4,5 Dibromo 2 Fluorobenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, balancing accuracy with computational efficiency. rasayanjournal.co.in It is particularly effective for studying the electronic properties of organic molecules. rasayanjournal.co.in By focusing on the electron density rather than the full many-electron wavefunction, DFT methods can provide detailed insights into molecular structure and reactivity.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as its equilibrium geometry. For 4,5-Dibromo-2-fluorobenzamide, this involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. This process is crucial as all other calculated properties are dependent on the molecular geometry.

Conformational analysis of the benzamide (B126) moiety is of particular interest. The orientation of the amide group (-CONH2) relative to the aromatic ring can significantly influence the molecule's properties. DFT calculations can map the potential energy surface as a function of the dihedral angle between the amide plane and the phenyl ring, identifying the most stable conformer and any energy barriers to rotation. This analysis would likely show a preference for a conformation that minimizes steric hindrance between the amide group and the ortho-fluorine substituent, while potentially allowing for intramolecular hydrogen bonding.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-F | 1.35 | C-C-F | 118.5 |

| C-Br | 1.90 | C-C-Br | 120.0 |

| C=O | 1.23 | O=C-N | 122.0 |

Note: The values in this table are illustrative examples of what DFT calculations would predict and are not based on published experimental data for this specific molecule.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -1.5 |

Note: These energy values are typical for a stable organic molecule and are provided for illustrative purposes.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. researchgate.net By calculating these frequencies for the optimized geometry of this compound, a theoretical spectrum can be generated. This theoretical spectrum can be compared with experimental data to confirm the structure of a synthesized compound and to aid in the assignment of specific vibrational modes to the observed spectral bands. researchgate.net

Key vibrational modes for this molecule would include the N-H stretching frequencies of the amide group, the C=O stretching of the carbonyl, C-Br and C-F stretching, and various aromatic C-C and C-H vibrations. The calculated frequencies are often systematically scaled to improve agreement with experimental results, accounting for anharmonicity and other limitations of the theoretical model.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. mdpi.com The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. researchgate.net

For this compound, the MEP map would be expected to show regions of negative electrostatic potential (typically colored red or yellow) around the electronegative oxygen, fluorine, and bromine atoms, indicating these are sites susceptible to electrophilic attack. mdpi.comresearchgate.net Conversely, regions of positive electrostatic potential (colored blue) would be located around the hydrogen atoms of the amide group, highlighting their potential as hydrogen bond donors. researchgate.net This visualization provides a clear and intuitive picture of the molecule's charge distribution and its likely sites of interaction.

Quantum Chemical Descriptors for Reactivity Assessment

From the energies of the frontier orbitals, a range of quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. rasayanjournal.co.innih.gov These descriptors provide a numerical basis for comparing the reactivity of different compounds.

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as ω = μ² / (2η), where μ is the chemical potential (μ = -χ).

These descriptors, summarized in an illustrative table below, would allow for a quantitative assessment of the chemical behavior of this compound.

Table 3: Calculated Quantum Chemical Descriptors (Illustrative)

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.80 |

| Electron Affinity (A) | 1.50 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.38 |

Note: These values are derived from the illustrative FMO energies in Table 2.

In Silico Modeling of Intermolecular Interactions and Supramolecular Assembly

Beyond the properties of a single molecule, computational methods can model how molecules of this compound interact with each other. The presence of the amide group, with its hydrogen bond donor (N-H) and acceptor (C=O) sites, suggests that hydrogen bonding will be a dominant intermolecular force. mdpi.com

In silico modeling can be used to predict the formation of dimers and larger aggregates, exploring the geometry and energetics of these interactions. For instance, calculations could reveal the formation of classic amide-amide hydrogen bonding motifs. Additionally, the bromine and fluorine atoms could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in crystal engineering and supramolecular chemistry. researchgate.net By simulating these interactions, it is possible to predict the likely crystal packing and supramolecular assembly of this compound, providing insights into its solid-state properties.

Reaction Mechanisms and Derivatization Pathways Involving 4,5 Dibromo 2 Fluorobenzamide

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Halogenated Benzamide (B126) Scaffold

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those bearing electron-withdrawing groups. The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgchemeurope.com For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing substituents positioned ortho or para to the leaving group, as this placement allows for effective stabilization of the negative charge of the Meisenheimer complex. masterorganicchemistry.comtotal-synthesis.com

In 4,5-Dibromo-2-fluorobenzamide, the primary amide group (-CONH₂) is considered an activating group for nucleophilic substitution. The fluorine atom, being the most electronegative halogen, makes the carbon to which it is attached highly electrophilic, which accelerates the initial attack by a nucleophile. total-synthesis.com

Halogen exchange reactions, particularly the replacement of bromine or chlorine with fluorine (the Halex process), are industrially significant transformations. These reactions are a subset of SNAr, typically involving fluoride ions as nucleophiles. The exchange of a bromine atom for a fluorine atom on the this compound scaffold would be challenging. While the amide group activates the ring, the bromine atoms are not in the most favorable ortho or para positions relative to it.

However, the fluorine atom at the C2 position could potentially be displaced by a strong nucleophile, although C-F bonds are generally strong. The rate-determining step in most SNAr reactions is the initial nucleophilic attack. total-synthesis.com The reactivity order for halogens as leaving groups in SNAr is typically F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. masterorganicchemistry.com This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack.

The bromine atoms at the C4 and C5 positions are prime sites for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with an organic halide or triflate, catalyzed by a palladium complex. nih.govyonedalabs.com The reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov For this compound, a selective mono-coupling could potentially be achieved. The relative reactivity of the two bromine atoms would depend on their electronic and steric environments. The C4-Br is para to the fluorine and meta to the amide, while the C5-Br is meta to the fluorine and para to the amide. These differing electronic environments could be exploited to achieve regioselective coupling by carefully selecting the catalyst, ligands, and reaction conditions. A second coupling could then be performed to generate a fully substituted product.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the benzamide, forming a Pd(II) species.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. yonedalabs.com

Illustrative Suzuki-Miyaura Reaction Scheme

| Reactant | Coupling Partner | Catalyst/Base | Potential Product |

| This compound | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 4-Aryl-5-bromo-2-fluorobenzamide or 4-Bromo-5-aryl-2-fluorobenzamide |

| This compound | Vinylboronic acid | Pd(dppf)Cl₂ / K₃PO₄ | 4-Bromo-5-vinyl-2-fluorobenzamide or 4-Vinyl-5-bromo-2-fluorobenzamide |

Sonogashira Coupling: The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Similar to the Suzuki reaction, selective mono-alkynylation at either the C4 or C5 position of this compound should be feasible. The reactivity order for the halide is I > Br > Cl > OTf. wikipedia.org The choice of reaction conditions, such as temperature and catalyst system, can influence the selectivity between the two bromine positions. libretexts.org

The mechanism involves two interconnected catalytic cycles:

Palladium Cycle: This cycle is similar to the Suzuki reaction, involving oxidative addition, transmetalation, and reductive elimination.

Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and facilitates the transfer of the alkynyl group to the palladium center during the transmetalation step. wikipedia.org

Functionalization of the Amide Group

The primary amide group (-CONH₂) is a versatile functional handle that can undergo various transformations.

N-Alkylation: The nitrogen atom of the primary amide can be alkylated, though it is generally less nucleophilic than an amine. The reaction typically requires a strong base to deprotonate the amide, forming an amidate anion, which then acts as a nucleophile to displace a leaving group on an alkyl halide.

N-Acylation: The acylation of the amide nitrogen can lead to the formation of imides. This transformation often requires activating the acylating agent (e.g., using an acyl chloride or anhydride) and may be performed under basic conditions. Direct acylation using esters can also be an attractive, though less common, strategy. researchgate.net

Reduction: The amide group can be reduced to an amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction would convert the this compound into (4,5-Dibromo-2-fluorophenyl)methanamine, providing a route to substituted benzylamines.

Hydrolysis: The amide linkage can be hydrolyzed back to a carboxylic acid under either acidic or basic conditions, typically with heating. libretexts.org This would convert this compound into 4,5-Dibromo-2-fluorobenzoic acid. This reaction is useful for unmasking a carboxylic acid functional group that may not have been compatible with previous reaction steps.

Supramolecular Chemistry and Crystal Engineering of 4,5 Dibromo 2 Fluorobenzamide

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

The molecular structure of 4,5-Dibromo-2-fluorobenzamide, featuring a primary amide group, two bromine atoms, and a fluorine atom on a benzene ring, provides a rich landscape for a variety of intermolecular interactions. These non-covalent forces are expected to play a crucial role in the solid-state packing of the molecule, influencing its physical and chemical properties.

N-H...O Hydrogen Bonds

The primary amide group is a strong hydrogen bond donor (N-H) and acceptor (C=O). Consequently, the most prominent and predictable intermolecular interaction in the crystal structure of this compound would be the formation of N-H...O hydrogen bonds. In many substituted benzamides, these interactions lead to the formation of well-defined supramolecular synthons.

One common motif is the amide-to-amide dimer , where two molecules are linked by a pair of N-H...O hydrogen bonds, forming a cyclic R²₂(8) graph set motif. Alternatively, these interactions can lead to the formation of one-dimensional chains or catemers , where molecules are connected in a head-to-tail fashion. The presence of bulky bromine substituents and the fluorine atom may influence the steric accessibility of the amide group, potentially favoring one motif over the other.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Expected Motif |

| Hydrogen Bond | N-H | C=O | 2.8 - 3.2 | Dimer (R²₂(8)), Chain (Catemer) |

Halogen Bonding Interactions (Br...X, F...X)

The presence of two bromine atoms and a fluorine atom introduces the possibility of halogen bonding. Halogen bonds are directional interactions between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. wikipedia.org

Br...O/N Interactions: The bromine atoms in this compound, being larger and more polarizable than fluorine, are expected to be more effective halogen bond donors. They could form Br...O interactions with the carbonyl oxygen or Br...N interactions with the amide nitrogen of neighboring molecules. The strength of these interactions would depend on the geometry of the crystal packing.

F...X Interactions: The fluorine atom, being highly electronegative, is generally a poor halogen bond donor. However, it can act as a hydrogen bond acceptor in C-H...F interactions or participate in other weaker electrostatic interactions. Intramolecular N-H...F hydrogen bonds have also been observed in some 2-fluorobenzamide derivatives, which could influence the molecular conformation.

| Interaction Type | Donor Atom | Acceptor Atom/Group | Typical Characteristics |

| Halogen Bond | Br | O (carbonyl), N (amide) | Directional, strength depends on polarizability |

| Weak Interaction | F | C-H | Can influence crystal packing |

π-Stacking and C-H...π Interactions

The aromatic ring of this compound allows for π-stacking interactions between adjacent molecules. These interactions, driven by electrostatic and dispersion forces, can lead to the formation of columnar structures in the crystal lattice. The substitution pattern on the benzene ring, with two electron-withdrawing bromine atoms and a fluorine atom, will influence the electron density of the π-system and thus the nature of the stacking. Offset or slipped-stacking arrangements are common for substituted aromatics to minimize electrostatic repulsion.

Crystal Packing Motifs and Polymorphism Studies

The specific combination of strong hydrogen bonding, directional halogen bonding, and weaker π-interactions could lead to complex three-dimensional networks. Without experimental data, predicting the exact packing motif is speculative, but it would likely involve layers or columns of molecules held together by a hierarchy of these intermolecular forces.

Co-crystallization and Salt Formation Strategies for Modulating Solid-State Properties

Co-crystallization and salt formation are powerful crystal engineering strategies to modify the solid-state properties of a compound, such as solubility, stability, and melting point. For this compound, these strategies could be employed by introducing a co-former that can interact with its functional groups.

Co-crystals: A suitable co-former would be a molecule that can form robust supramolecular synthons with the amide group. For example, carboxylic acids could form strong O-H...O=C hydrogen bonds with the benzamide (B126). Molecules with strong halogen bond acceptor sites, such as pyridines, could be used to specifically target the bromine atoms.

Salt Formation: While the amide group is weakly basic, salt formation could potentially be achieved with very strong acids. However, co-crystallization is generally a more predictable strategy for neutral molecules like benzamides.

Design Principles for Self-Assembled Architectures

The principles governing the intermolecular interactions in this compound can be extrapolated to the design of more complex self-assembled architectures. The predictable nature of the N-H...O hydrogen bonding of the amide group, combined with the directionality of halogen bonds, provides a toolkit for designing specific supramolecular structures.

By modifying the substitution pattern on the aromatic ring, one could tune the strength and directionality of the halogen bonds and π-stacking interactions. For instance, replacing bromine with iodine would be expected to lead to stronger halogen bonds. The introduction of different functional groups could introduce new interaction sites, allowing for the construction of multi-component co-crystals with desired architectures and properties. The study of self-assembly in substituted benzamides is crucial for the rational design of new materials with applications in fields ranging from pharmaceuticals to organic electronics.

Applications of 4,5 Dibromo 2 Fluorobenzamide As a Synthetic Intermediate

Precursor in the Synthesis of Heterocyclic Compounds

The benzamide (B126) moiety, in conjunction with the halogen substituents, provides a strategic starting point for the construction of fused heterocyclic systems. The amide can act as a nucleophile or an electrophile precursor, while the halogens serve as anchor points for further annulation or functionalization.

Benzoxazoles: The synthesis of benzoxazoles often involves the condensation of an o-aminophenol with a carboxylic acid derivative. mdpi.comglobalresearchonline.net 4,5-Dibromo-2-fluorobenzamide could theoretically undergo condensation with various substituted o-aminophenols. This reaction would typically require activation of the amide, possibly through dehydration under acidic conditions or via conversion to a more reactive intermediate, to facilitate intramolecular cyclization and form the oxazole ring. mdpi.comnih.gov The resulting 2-(4,5-dibromo-2-fluorophenyl)benzoxazole would be a highly functionalized product, retaining the dibromo and fluoro substituents for subsequent chemical modifications.

Benzothiazoles: Analogous to benzoxazole synthesis, benzothiazoles can be prepared from o-aminothiophenols. researchgate.netnih.gov The reaction of this compound with an o-aminothiophenol would proceed via a similar condensation-cyclization pathway to yield a 2-(4,5-dibromo-2-fluorophenyl)benzothiazole. The sulfur nucleophile of the aminothiophenol attacks the amide carbonyl, leading to the formation of the thiazole ring. nih.govmdpi.com This provides a direct route to substituted benzothiazoles that are of interest in medicinal chemistry. nih.gov

Quinolines: The direct synthesis of a quinoline ring from a benzamide is less common. However, this compound could be a precursor in a multi-step sequence. For instance, the amide could be hydrolyzed to the corresponding carboxylic acid, which could then be used in syntheses like the Combes quinoline synthesis after conversion to a β-diketone. Alternatively, the aromatic ring of the benzamide could be functionalized with groups that can participate in classic quinoline syntheses, such as the Friedländer annulation. nih.govnih.gov The dibromo and fluoro substituents would be carried through the synthetic sequence, yielding a highly substituted quinoline core.

| Target Heterocycle | Potential Co-reactant | General Synthetic Method | Resulting Scaffold |

|---|---|---|---|

| Benzoxazole | o-Aminophenol | Condensation/Dehydrative Cyclization | 2-(4,5-dibromo-2-fluorophenyl)benzoxazole |

| Benzothiazole | o-Aminothiophenol | Condensation/Dehydrative Cyclization | 2-(4,5-dibromo-2-fluorophenyl)benzothiazole |

| Quinoline | (Multi-step) e.g., α-methylene ketone | (Multi-step) e.g., Friedländer Annulation | Substituted (4,5-dibromo-2-fluorophenyl)quinoline |

The presence of two bromine atoms on the aromatic ring of this compound is particularly significant for the synthesis of complex fused ring systems. mdpi.com These bromine atoms can be selectively addressed using transition-metal-catalyzed cross-coupling reactions. nih.govsciepub.com

By reacting a heterocyclic derivative of this compound with a bifunctional coupling partner, one could achieve a domino reaction leading to the formation of additional fused rings. For example, a Suzuki coupling with a boronic acid that also contains a nucleophilic group could lead to an initial C-C bond formation followed by an intramolecular cyclization.

Furthermore, the two bromine atoms can be used sequentially to build two different rings. One bromine could be reacted via a Suzuki or Sonogashira coupling, and the second bromine could then undergo an intramolecular Heck reaction or a Buchwald-Hartwig amination to close a new ring. This regioselective approach allows for the controlled assembly of polycyclic aromatic and heteroaromatic structures. mdpi.comnih.gov

| Cross-Coupling Reaction | Coupling Partner | Potential Fused System |

|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acids | Poly-aromatic or styrenyl derivatives |

| Heck Coupling | Alkenes | Stilbene or cyclic alkene derivatives |

| Sonogashira Coupling | Terminal Alkynes | Aryl-alkyne adducts for further cyclization |

| Buchwald-Hartwig Amination | Amines, Amides | N-heterocycle fused systems (e.g., Carbazoles) |

| Stille Coupling | Organostannanes | Complex polycyclic systems |

Role in the Elaboration of Complex Organic Molecules

Beyond the synthesis of foundational heterocyclic systems, this compound serves as a scaffold upon which significant molecular complexity can be built. After the initial formation of a heterocycle, the remaining halogen atoms provide sites for precise and sequential functionalization. This step-wise "elaboration" is a key strategy in the synthesis of complex target molecules.

The different electronic environments of the two bromine atoms (one ortho to a fluorine, the other meta) may allow for regioselective reactions. For instance, one bromine might be more susceptible to oxidative addition to a palladium(0) catalyst, enabling selective mono-functionalization. The remaining bromine can then be targeted in a subsequent step. Furthermore, the bromine atoms can be converted to other functional groups through lithium-halogen exchange followed by quenching with an electrophile, opening up a vast chemical space for derivatization.

Strategies for Diversity-Oriented Synthesis (DOS) Utilizing the Scaffold

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules efficiently. nih.govcam.ac.uk this compound is an ideal starting scaffold for DOS due to its multiple, orthogonally reactive functional groups. nih.govcam.ac.uk A DOS strategy could exploit the distinct reactivity of the amide, the two bromine atoms, and the fluorine atom.

A hypothetical DOS pathway could begin with a reaction at the amide group to form a specific heterocyclic core. This initial library could then be split and subjected to different reactions targeting the bromine atoms. For example, one portion could undergo a double Suzuki coupling with various boronic acids, while another could undergo a double Sonogashira coupling. Further diversification could be achieved by exploiting the potential for nucleophilic aromatic substitution of the fluorine atom, a reaction that may become more facile once the electron-withdrawing character of the ring is enhanced by the attached heterocycle. This divergent approach, starting from a single, highly functionalized core, can rapidly generate a large number of unique molecular skeletons. cam.ac.ukrsc.org

Challenges and Opportunities in Large-Scale Synthesis of Derivatives

Challenges: The large-scale synthesis of derivatives from this compound presents several challenges.

Cost of Starting Material: The multi-substituted starting material itself may be expensive to produce at scale.

Catalyst Cost and Removal: Many of the key transformations, such as palladium-catalyzed cross-coupling reactions, require expensive and potentially toxic heavy metal catalysts. Their complete removal from the final product is critical, especially for pharmaceutical applications, and can be a costly process.

Reaction Conditions: Cross-coupling reactions often require strictly anhydrous conditions and inert atmospheres, which can be difficult and expensive to maintain on an industrial scale.

Opportunities: Despite the challenges, there are significant opportunities associated with the use of this scaffold.

Access to Novel Chemical Space: The unique substitution pattern allows for the creation of complex and novel molecules that may not be accessible through other routes. These molecules could have valuable applications in materials science or as pharmaceutical leads.

High Value-Added Products: The derivatives are likely to be highly functionalized and structurally complex, making them high-value-added products that can justify a more expensive synthetic route.

Process Optimization: There are opportunities for process optimization through the development of more active and less expensive catalysts (e.g., using base metals) or through the implementation of modern manufacturing technologies like continuous flow chemistry, which can improve safety, efficiency, and scalability.

| Aspect | Challenges | Opportunities |

|---|---|---|

| Starting Material | High cost and limited availability. | Potential for development of more efficient synthesis routes. |

| Catalysis | Expense and toxicity of palladium catalysts; catalyst removal. | Development of cheaper, more sustainable catalysts (e.g., nickel, copper). |

| Process | Harsh reaction conditions; multi-step synthesis; purification issues. | Implementation of flow chemistry; process intensification. |

| Products | Potentially complex and difficult to characterize. | Access to novel, high-value molecules for pharma/materials. |

Future Research Directions and Unexplored Avenues for 4,5 Dibromo 2 Fluorobenzamide

Novel Synthetic Methodologies and Sustainable Approaches

The development of efficient and environmentally friendly synthetic routes is a cornerstone of modern chemistry. For 4,5-Dibromo-2-fluorobenzamide, future research in this area could focus on several key aspects. The primary route to this compound likely involves the amidation of its corresponding carboxylic acid, 4,5-Dibromo-2-fluorobenzoic acid, which is commercially available.

Exploration of greener amidation catalysts and reaction conditions will be a critical step. Traditional methods often require harsh reagents and produce significant waste. Future methodologies could employ biocatalysis, using enzymes such as lipases or amidases, to facilitate the reaction under mild conditions. Additionally, the use of green solvents, such as ionic liquids or supercritical fluids, could significantly reduce the environmental impact of the synthesis.

Another avenue for research is the development of novel synthetic pathways that avoid the multi-step process of creating the benzoic acid precursor. This could involve direct C-H activation and functionalization of a simpler benzamide (B126) scaffold. Such an approach would be more atom-economical and could potentially offer a more direct route to the target molecule and its derivatives.

| Synthetic Approach | Potential Advantages | Research Focus |

| Biocatalytic Amidation | Mild reaction conditions, high selectivity, reduced waste. | Screening for suitable enzymes, optimization of reaction parameters. |

| Green Solvents | Reduced environmental impact, potential for catalyst recycling. | Investigation of solvent effects on reaction efficiency and product purity. |

| C-H Functionalization | Increased atom economy, shorter synthetic route. | Development of selective catalysts for direct bromination and amidation. |

Advanced Computational Studies for Predictive Modeling

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental research. For this compound, advanced computational studies can provide valuable insights into its electronic structure, reactivity, and potential interactions with other molecules.

Density Functional Theory (DFT) calculations can be employed to model the molecule's geometry, vibrational frequencies, and electronic properties. This can help in understanding the influence of the bromine and fluorine substituents on the amide functionality and the aromatic ring. Such studies can predict the sites most susceptible to electrophilic or nucleophilic attack, guiding the design of new reactions.

Molecular dynamics (MD) simulations could be used to study the behavior of this compound in different environments, such as in solution or within a material matrix. This can provide information on its conformational preferences and intermolecular interactions, which is crucial for designing materials with specific properties. Furthermore, predictive modeling can be used to screen for potential applications, such as in drug design, by simulating its binding to biological targets.

| Computational Method | Predicted Properties | Potential Applications |

| Density Functional Theory (DFT) | Electronic structure, reactivity indices, spectroscopic data. | Guiding synthetic modifications, predicting reaction outcomes. |

| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions. | Designing functional materials, understanding solvation effects. |

| Virtual Screening | Binding affinities to biological targets. | Identifying potential pharmaceutical applications. |

Exploration of New Reactivity Profiles and Catalytic Transformations

The two bromine atoms on the aromatic ring of this compound are prime handles for a variety of cross-coupling reactions, opening the door to a vast array of derivatives with tailored properties. Future research should focus on systematically exploring these transformations.

Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, could be used to introduce new carbon-carbon and carbon-heteroatom bonds at the 4- and 5-positions. The differential reactivity of the two bromine atoms could also be exploited for sequential or selective functionalization, leading to complex, unsymmetrically substituted benzamides.

Furthermore, the development of novel catalytic systems, perhaps utilizing more abundant and less toxic metals like copper or iron, would be a significant advancement. The fluorine substituent's influence on the reactivity of the C-Br bonds is another area ripe for investigation, as it may offer unique opportunities for regioselective catalysis. The amide group itself can also direct reactions or be transformed into other functional groups, further expanding the synthetic utility of this compound.

Integration into Materials Science and Advanced Functional Materials Research

The unique combination of halogens and an amide group in this compound makes it an attractive building block for advanced functional materials. The commercial availability of its precursor, 4,5-Dibromo-2-fluorobenzoic acid, which is noted for its use in liquid crystal materials, strongly suggests that the benzamide derivative could also find applications in this area. myskinrecipes.com

The presence of multiple halogen atoms allows for the formation of halogen bonds, which are highly directional non-covalent interactions that can be used to control the self-assembly of molecules into well-defined supramolecular structures. This could be exploited to create novel liquid crystals, gels, or crystalline materials with interesting optical or electronic properties.

The aromatic core and the potential for extensive functionalization through cross-coupling reactions also make this compound a candidate for incorporation into polymers, metal-organic frameworks (MOFs), and other advanced materials. For example, polymers containing this moiety could exhibit enhanced thermal stability or flame-retardant properties due to the high halogen content. Its derivatives could also be explored as components in organic light-emitting diodes (OLEDs) or other electronic devices.

| Material Class | Potential Properties | Research Direction |

| Liquid Crystals | Anisotropic optical and electronic properties. | Synthesis and characterization of liquid crystalline derivatives. |

| Supramolecular Gels | Stimuli-responsive materials. | Investigation of self-assembly in various solvents. |

| Halogen-Rich Polymers | Enhanced thermal stability, flame retardancy. | Polymerization of functionalized monomers. |

| Metal-Organic Frameworks | Porous materials for catalysis or gas storage. | Use as a functionalized linker in MOF synthesis. |

Q & A

Q. What are the optimal synthetic routes for 4,5-Dibromo-2-fluorobenzamide, and how can yield and purity be systematically improved?

Methodological Answer: The synthesis typically involves sequential halogenation and amidation steps. Key variables include:

- Bromination conditions : Use of Br₂ in acetic acid or N-bromosuccinimide (NBS) with catalysts like FeBr₃. Temperature control (0–25°C) minimizes side reactions such as over-bromination .

- Fluorination : Direct fluorination via Balz-Schiemann reaction or halogen exchange with KF in polar aprotic solvents (e.g., DMF) at 80–100°C .

- Amidation : Coupling with ammonia or amines using carbodiimide reagents (e.g., EDC/HOBt).

Q. Optimization Strategies :

- DOE (Design of Experiments) : Vary solvent polarity (e.g., DCM vs. THF) and stoichiometry to identify ideal conditions.

- Purification : Recrystallization in ethanol/water mixtures or column chromatography (silica gel, hexane/EtOAc gradient) improves purity .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- NMR : and NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm; CF coupling patterns) .

- Mass Spectrometry (HRMS) : Exact mass matching for molecular ion [M+H]⁺ (calculated m/z: ~290.9 Da).

- Purity Assessment :

- HPLC : Reverse-phase C18 column, acetonitrile/water mobile phase (UV detection at 254 nm). Acceptable purity >95% for biological assays .

- Elemental Analysis : Validate Br/F content (±0.3% theoretical) .

Advanced Research Questions

Q. How can kinetic and mechanistic studies resolve contradictions in reported reactivity of this compound derivatives?

Methodological Answer:

- Kinetic Profiling : Monitor reaction intermediates via in-situ FTIR or LC-MS to identify rate-determining steps (e.g., bromine vs. fluorine substitution barriers) .

- Isotopic Labeling : Use -labeled amides to trace hydrolysis pathways under basic vs. acidic conditions .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) to compare activation energies of competing pathways (e.g., para vs. meta substitution byproducts) .

Case Study :

Contradictory reports on nucleophilic aromatic substitution (SNAr) reactivity may arise from solvent effects. Polar aprotic solvents (e.g., DMSO) stabilize transition states, enhancing fluorine displacement, while protic solvents favor bromine substitution .

Q. What strategies are recommended for reconciling discrepancies in spectroscopic data across studies?

Methodological Answer:

- Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., 2-Bromo-4,5-difluorobenzoic acid) to confirm assignments .

- Standardized Protocols : Adopt IUPAC-recommended NMR solvents (CDCl₃ or DMSO-d₆) and internal standards (TMS) .

- Collaborative Databases : Upload raw spectral data to repositories like PubChem or NIST Chemistry WebBook for peer validation .

Q. How can researchers design experiments to evaluate the biological activity of this compound in enzyme inhibition assays?

Methodological Answer:

- Target Selection : Prioritize enzymes with halogen-binding pockets (e.g., kinases, proteases). Docking simulations (AutoDock Vina) predict binding affinity .

- Assay Conditions :

- IC₅₀ Determination : Dose-response curves (0.1–100 µM) in Tris buffer (pH 7.4) with ATP/Mg²⁺ cofactors.

- Control Compounds : Compare with known inhibitors (e.g., staurosporine for kinases) .

- Data Interpretation : Use Hill slope analysis to distinguish allosteric vs. competitive inhibition.

Q. What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

- Storage : Keep in amber glass vials under inert gas (Ar/N₂) at –20°C to prevent photodegradation and hydrolysis .

- Handling : Use glove boxes for air-sensitive steps (e.g., amidation). LC-MS monitoring detects decomposition products (e.g., free benzoic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.